molecular formula C19H18N4OS B2926695 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 2034293-89-3

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2926695
CAS No.: 2034293-89-3
M. Wt: 350.44
InChI Key: PAEGGRYKISFKFW-UHFFFAOYSA-N
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Description

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pre-clinical research. Its molecular structure incorporates two privileged pharmacophores: the 6,7-dihydrothieno[3,2-c]pyridine scaffold and the quinoxaline moiety. The 6,7-dihydrothieno[3,2-c]pyridine core is a well-documented structural feature in several therapeutically active agents, most notably the antiplatelet drug Clopidogrel . This scaffold is known for its ability to modulate biological targets, particularly in the cardiovascular and central nervous systems. The quinoxaline heterocycle is another prominent structure in drug discovery, frequently found in compounds with a range of biological activities, including enzyme inhibition and antimicrobial properties. The integration of these two systems via an azetidine linker creates a novel chemical entity with potential for multi-target engagement. The azetidine ring, a four-membered nitrogen heterocycle, is increasingly employed in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of lead compounds. This compound is intended for research applications only, including but not limited to, use as a standard in analytical studies, a building block in synthetic chemistry, or a lead compound in biological screening assays to investigate new therapeutic pathways. Researchers value this molecule for its potential to interact with enzymes and receptors, making it a candidate for the development of new pharmacological tools. For Research Use Only. Not intended for any human or veterinary drug, household, or personal use.

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-19(13-1-2-16-17(9-13)21-6-5-20-16)23-11-15(12-23)22-7-3-18-14(10-22)4-8-25-18/h1-2,4-6,8-9,15H,3,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEGGRYKISFKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone typically involves multi-step processes. One common approach starts with the preparation of the thienopyridine and quinoxaline precursors, followed by their condensation through a series of reactions. For instance, an initial cyclization of 2-aminothiophene with an appropriate aldehyde yields the thienopyridine core. Concurrently, the quinoxaline moiety can be synthesized by condensation of o-phenylenediamine with a 1,2-diketone.

Industrial Production Methods: In an industrial setting, the preparation scales up using robust reaction conditions. Often, the reactions are conducted under controlled temperatures and pressures to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis or flow chemistry might be employed to optimize reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone undergoes various chemical reactions, primarily driven by the functional groups present in its structure. It can participate in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize specific sites within the compound. Reducing agents such as lithium aluminum hydride can reduce ketone or imine functionalities. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modifications.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives at specific positions, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for diverse modifications, making it valuable in designing novel compounds.

Biology: The compound's potential biological activities are of great interest. It has been studied for its interaction with various biological targets, including enzymes and receptors. This interaction could lead to the development of new therapeutic agents.

Medicine: In medicine, research focuses on the compound's pharmacological properties. It might exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry: Industrially, the compound could be utilized in the synthesis of specialized materials or as a building block for developing advanced materials with specific properties.

Mechanism of Action: The mechanism by which (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to bind specifically to these targets, modulating their activity and leading to various biological responses. Pathways involved could include signaling cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Key Substituents Biological Activity (Reported) Source
Target Compound C₂₁H₂₀N₄OS Azetidine, Quinoxaline Hypothetical: Kinase inhibition, antiplatelet
Clopidogrel (Related Substance A) C₁₆H₁₆ClNO₂S Chlorophenyl, Acetic acid Antiplatelet (ADP receptor antagonist)
1AJ (Imidazolyl Methanone) C₁₁H₁₁N₃OS Imidazole Structural data only
Compound 7a (Pyrazolyl Methanone) C₁₀H₇N₃O₂S Pyrazole, Malononitrile Not reported
Key Observations:
  • Clopidogrel analogs (e.g., Substance A) share the dihydrothienopyridine core but lack the azetidine-quinoxaline system. The chlorophenyl and carboxylic acid groups in clopidogrel are critical for its antiplatelet activity via P2Y12 receptor antagonism .
  • Compound 1AJ replaces the azetidine-quinoxaline with an imidazole, reducing molecular complexity and aromaticity. Imidazole-containing compounds often exhibit antifungal or anticancer properties, but 1AJ’s activity remains uncharacterized .
  • Compound 7a features a pyrazole-malononitrile system, which may enhance hydrogen-bonding capacity compared to the target compound’s quinoxaline group .

Pharmacological Implications

  • Dihydrothienopyridine Core: Shared with clopidogrel, this group could contribute to antiplatelet effects, though the absence of a chlorophenyl substituent in the target compound may alter receptor binding .

Physical and Chemical Properties

While explicit data for the target compound is lacking, authoritative resources like the CRC Handbook of Chemistry and Physics and Merck Index provide methodologies for determining properties such as:

  • LogP: Predicted to be higher than clopidogrel due to the lipophilic quinoxaline group.
  • Solubility : Likely moderate in polar aprotic solvents (e.g., DMSO), based on analog behavior .
  • Melting Point : Estimated >200°C, consistent with rigid heterocyclic systems.

Biological Activity

The compound (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone is a synthetic derivative featuring a complex structure that incorporates a thieno[3,2-c]pyridine moiety and a quinoxaline unit. This article aims to summarize the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has indicated that compounds similar to (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone exhibit significant antimicrobial properties. A study demonstrated that derivatives of thieno[3,2-c]pyridine showed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Several studies have explored the anticancer potential of thieno[3,2-c]pyridine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as the PI3K/Akt pathway. This suggests that (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone may also possess anticancer properties .

The biological activity of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : Similar compounds have been shown to affect signaling pathways related to apoptosis and cell cycle regulation.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its neuropharmacological effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various thieno[3,2-c]pyridine derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications to the azetidine and quinoxaline groups significantly influenced biological activity .
  • Mechanistic Insights : Another research article provided insights into the mechanisms by which thieno[3,2-c]pyridine derivatives induce apoptosis in cancer cells. The findings highlighted the role of oxidative stress and mitochondrial dysfunction .

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